molecular formula C19H27FN4O6S B12738508 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-4-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (3S-cis)-, monomethanesulfonate CAS No. 144176-57-8

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-4-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (3S-cis)-, monomethanesulfonate

Cat. No.: B12738508
CAS No.: 144176-57-8
M. Wt: 458.5 g/mol
InChI Key: CBTZIZOGRLKVTG-BTJVGWIPSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-4-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (3S-cis)-, monomethanesulfonate is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the naphthyridine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as amino, methyl, and fluoro groups through substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxylic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,8-Naphthyridine-3-carboxylic acid derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

    Medicine: Investigated for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

    Industry: Used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinolones: A class of compounds with similar structures and biological activities.

    Pyridines: Another class of nitrogen-containing heterocycles with diverse applications.

Uniqueness

1,8-Naphthyridine-3-carboxylic acid derivatives are unique due to their specific ring structure and functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

144176-57-8

Molecular Formula

C19H27FN4O6S

Molecular Weight

458.5 g/mol

IUPAC Name

7-[(3S,4S)-3-amino-4-methylpyrrolidin-1-yl]-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C18H23FN4O3.CH4O3S/c1-9-6-22(8-13(9)20)16-12(19)5-10-14(24)11(17(25)26)7-23(15(10)21-16)18(2,3)4;1-5(2,3)4/h5,7,9,13H,6,8,20H2,1-4H3,(H,25,26);1H3,(H,2,3,4)/t9-,13+;/m0./s1

InChI Key

CBTZIZOGRLKVTG-BTJVGWIPSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F.CS(=O)(=O)O

Canonical SMILES

CC1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F.CS(=O)(=O)O

Origin of Product

United States

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